molecular formula C8H10N4O2 B3251303 ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate CAS No. 208774-28-1

ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate

Cat. No.: B3251303
CAS No.: 208774-28-1
M. Wt: 194.19 g/mol
InChI Key: ZPJJNHJYMVWLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate is a complex organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant biological activities . The synthesis methods of triazole compounds have been summarized from various nitrogen sources in the past 20 years . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of triazole compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole compounds are complex and require high regioselectivity, good functional group tolerance, and a wide substrate scope . The reaction mixture is often poured into crushed ice, neutralized with sodium carbonate (Na 2 CO 3) (pH 7–8), and extracted with chloroform (CHCl 3) (3×300 mL) .

Mechanism of Action

The mechanism of action of triazole compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Safety and Hazards

While specific safety and hazard information for ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate is not available, general safety measures for handling triazole compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions for research on triazole compounds like ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate could include further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of new synthesis methods and the design of novel triazole-based compounds could be potential areas of future research .

Properties

IUPAC Name

ethyl 2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-3-14-8(13)6-4-9-12-7(6)10-5(2)11-12/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJNHJYMVWLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(NN2N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Reactant of Route 3
ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Reactant of Route 4
ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Reactant of Route 5
ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.